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Compound of Interest
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Cat. No.: B1212043 Get Quote

The introduction of the ethynyl group into molecular architectures is a cornerstone of modern

organic synthesis, particularly in the fields of medicinal chemistry, materials science, and

natural product synthesis. The unique linear geometry and rich reactivity of the C-C triple bond

make it a valuable functional group for constructing complex molecules, acting as a rigid linker,

and participating in powerful coupling reactions like the copper(I)-catalyzed azide-alkyne

cycloaddition ("click chemistry"). This guide provides an in-depth overview of three seminal

methods for synthesizing terminal alkynes: the Sonogashira coupling, the Corey-Fuchs

reaction, and the Seyferth-Gilbert homologation.

Sonogashira Coupling: Palladium-Catalyzed
Alkynylation
The Sonogashira coupling is a highly reliable and versatile cross-coupling reaction that forms a

carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is

catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an

amine base.[2][3] Its mild reaction conditions and broad functional group tolerance make it a

favored method in late-stage synthetic applications.[4][5]

The catalytic cycle involves two interconnected pathways for the palladium and copper

components. The palladium cycle begins with the oxidative addition of the aryl/vinyl halide to

the Pd(0) species. Simultaneously, the copper cycle activates the terminal alkyne to form a

copper acetylide intermediate. Transmetalation of the acetylide group from copper to the
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palladium(II) complex, followed by reductive elimination, yields the final product and

regenerates the active Pd(0) catalyst.[4][1]
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Caption: Catalytic cycle of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling
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The table below summarizes representative yields for the Sonogashira coupling across various

substrates and conditions.
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Experimental Protocol: Sonogashira Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with a terminal

alkyne.[4]

Preparation: To a solution of the aryl halide (1.0 eq, 0.81 mmol) in anhydrous THF (5 mL)

under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and the

copper(I) salt (e.g., CuI, 0.025 eq).

Reagent Addition: Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the

terminal alkyne (1.1 eq) to the reaction mixture at room temperature.

Reaction: Stir the reaction for 3 hours at room temperature. Monitor the reaction progress by

thin-layer chromatography (TLC) or gas chromatography (GC).

Workup: Upon completion, dilute the mixture with diethyl ether (Et₂O) and filter it through a

pad of Celite®, washing the pad with additional Et₂O.

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated

aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude residue by flash column chromatography on silica gel to afford the coupled

product (example reported yield: 89%).[4]

Corey-Fuchs Reaction: One-Carbon Homologation
of Aldehydes
The Corey-Fuchs reaction is a robust, two-step method for converting an aldehyde into a

terminal alkyne, effectively adding a single carbon atom.[8][9][10] The first step involves the

reaction of an aldehyde with a phosphorus ylide, generated from triphenylphosphine (PPh₃)

and carbon tetrabromide (CBr₄), to form a 1,1-dibromoalkene.[9][11] In the second step, the

dibromoalkene is treated with a strong base, typically n-butyllithium (n-BuLi), which induces

elimination and a lithium-halogen exchange to form a lithium acetylide intermediate.[8][11]

Quenching this intermediate with water provides the terminal alkyne.
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Corey-Fuchs Reaction Workflow

Step 1: Dibromo-olefination

Step 2: Alkyne Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

3. Sonogashira Coupling [organic-chemistry.org]

4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

5. jk-sci.com [jk-sci.com]

6. pubs.acs.org [pubs.acs.org]

7. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction
[mdpi.com]

8. Corey-Fuchs Reaction [organic-chemistry.org]

9. synarchive.com [synarchive.com]

10. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances
(RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]

11. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

To cite this document: BenchChem. [A Technical Guide to the Synthesis of Molecules
Containing the Ethynyl Group]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212043#synthesis-of-molecules-containing-the-
ethynyl-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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